chemical structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
chemical structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-Iodo-1-Methyl-1H-Pyrazole-4-Carboxylate: A Versatile Building Block in Medicinal Chemistry
Executive Summary
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a strategically important heterocyclic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a stable pyrazole core, a reactive iodo-substituent, and an ester functional group, makes it an invaluable tool for medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, known for a wide array of biological activities.[1] The true synthetic power of this molecule lies in the carbon-iodine bond at the 3-position, which is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening and the targeted synthesis of novel drug candidates, particularly in areas like kinase inhibition.[1] This guide provides a comprehensive overview of the molecule's structure, properties, a detailed synthetic protocol, and its critical applications in modern drug discovery.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is featured in drugs spanning multiple therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and analgesics.[1] The specific substitution pattern of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate offers a pre-functionalized and stable core, providing an ideal starting point for exploring new chemical space around this validated pharmacophore.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The IUPAC name, ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, precisely defines its molecular architecture:
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Pyrazole: The core is a five-membered aromatic ring with two adjacent nitrogen atoms.
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1-Methyl: A methyl group is attached to the nitrogen atom at position 1.
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3-Iodo: An iodine atom is substituted at position 3 of the pyrazole ring. This is the key site for synthetic diversification.
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4-Carboxylate: A carboxyl group at position 4 is esterified.
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Ethyl: The ester is an ethyl ester.
Caption: Annotated structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate.
Physicochemical Data
The key properties of this compound are summarized below, providing essential information for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 799835-39-5 | [2] |
| Molecular Formula | C₇H₉IN₂O₂ | |
| Molecular Weight | 280.06 g/mol | |
| Appearance | White to light yellow powder/crystals | [3] |
| Solubility | Soluble in DMF, DMSO, chlorinated solvents | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [3][4] |
Predicted Spectroscopic Profile
While specific spectra should always be acquired for experimental samples, the expected spectroscopic data provides a baseline for characterization:
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¹H NMR:
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Pyrazole H (C5-H): A singlet is expected around δ 8.0-8.5 ppm.
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N-Methyl (N1-CH₃): A sharp singlet is anticipated around δ 3.9-4.2 ppm.
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Ethyl Ester (CH₂): A quartet should appear around δ 4.3-4.5 ppm.
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Ethyl Ester (CH₃): A triplet is expected around δ 1.3-1.5 ppm.
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¹³C NMR:
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Carbonyl (C=O): A signal in the δ 160-165 ppm region.
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Pyrazole Carbons (C3, C4, C5): Signals for the aromatic carbons, with C3 being significantly affected by the iodine substituent (appearing at a lower field, ~δ 90-100 ppm) and C4 and C5 appearing at higher fields.
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N-Methyl Carbon: A signal around δ 35-40 ppm.
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Ethyl Carbons: Signals around δ 60-65 ppm (CH₂) and δ 14-15 ppm (CH₃).
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Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 280.06 would be expected, along with characteristic fragmentation patterns.
Synthesis and Mechanistic Insights
The synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a multi-step process that requires careful control of regioselectivity. A logical and efficient synthetic strategy is outlined below.
Retrosynthetic Analysis
A retrosynthetic approach reveals a practical pathway starting from simpler, commercially available precursors. The primary disconnections are the C-I bond and the N-CH₃ bond, leading back to a core pyrazole ester.
